

physicochemical properties of 2-fluoro-4-methoxy-5-nitroaniline

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Compound of Interest

Compound Name: 2-fluoro-4-methoxy-5-nitroaniline

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An In-depth Technical Guide to the Physicochemical Properties of **2-Fluoro-4-methoxy-5-nitroaniline**

Introduction: A Key Building Block in Modern Oncology

2-Fluoro-4-methoxy-5-nitroaniline, a substituted aniline derivative, has emerged as a molecule of significant interest within the pharmaceutical landscape. While a seemingly unassuming organic compound, its true importance lies in its role as a critical intermediate in the synthesis of advanced, targeted cancer therapeutics.^{[1][2][3]} Its unique arrangement of functional groups—a fluorine atom, a methoxy group, an amino group, and a nitro group on a benzene ring—provides the precise chemical reactivity and structural framework necessary for constructing complex active pharmaceutical ingredients (APIs).^[1]

This guide offers an in-depth exploration of the core physicochemical properties of **2-fluoro-4-methoxy-5-nitroaniline**. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet. It provides a causal understanding of why these properties are critical, how they are determined, and their direct implications for the compound's handling, synthesis, and application in drug development, particularly in the creation of potent enzyme inhibitors.^{[1][4]}

Section 1: Core Molecular and Physical Characteristics

The foundational properties of a chemical compound dictate its behavior in both laboratory and industrial settings. For **2-fluoro-4-methoxy-5-nitroaniline**, these characteristics are pivotal for its purification, reaction kinetics, and formulation.

Identity and Structure

The precise arrangement of atoms and functional groups is the primary determinant of a molecule's chemical personality.

- IUPAC Name: 4-fluoro-2-methoxy-5-nitroaniline[5]
- CAS Number: 1075705-01-9[5][6]
- Molecular Formula: $C_7H_7FN_2O_3$ [5][6]
- Synonyms: 2-Amino-5-fluoro-4-nitroanisole, 4-Fluoro-5-nitro-o-anisidine[6][7]

The structure, depicted below, features an electron-donating amino group and a methoxy group, positioned ortho and para to each other. Conversely, the nitro group and the fluorine atom are strong electron-withdrawing groups. This electronic push-pull dynamic is fundamental to its reactivity in multi-step syntheses.[4]

Figure 1: Chemical Structure of **2-Fluoro-4-methoxy-5-nitroaniline**.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, which are essential for laboratory handling, safety assessments, and process design.

Property	Value	Source(s)
Molecular Weight	186.14 g/mol	[4][5][6]
Appearance	Pale yellow to brown, crystal powder	[7]
Melting Point	127-132 °C	[6][7][8]
Boiling Point (Predicted)	354.8 ± 37.0 °C	[7]
Density (Predicted)	1.412 ± 0.06 g/cm ³	[7][9]
Water Solubility	Sparingly soluble (0.52 g/L at 25°C, calculated)	[4][10]
Organic Solvent Solubility	Soluble in ethanol and acetone	[4]
pKa (Predicted)	2.31 ± 0.10	[7]

Section 2: Experimental Protocols & Methodologies

The trustworthiness of physicochemical data hinges on robust and replicable experimental methods. This section details the protocols for synthesis and characterization, providing a self-validating framework for ensuring material quality.

Synthesis Protocol: Nitration of 4-Fluoro-2-methoxyaniline

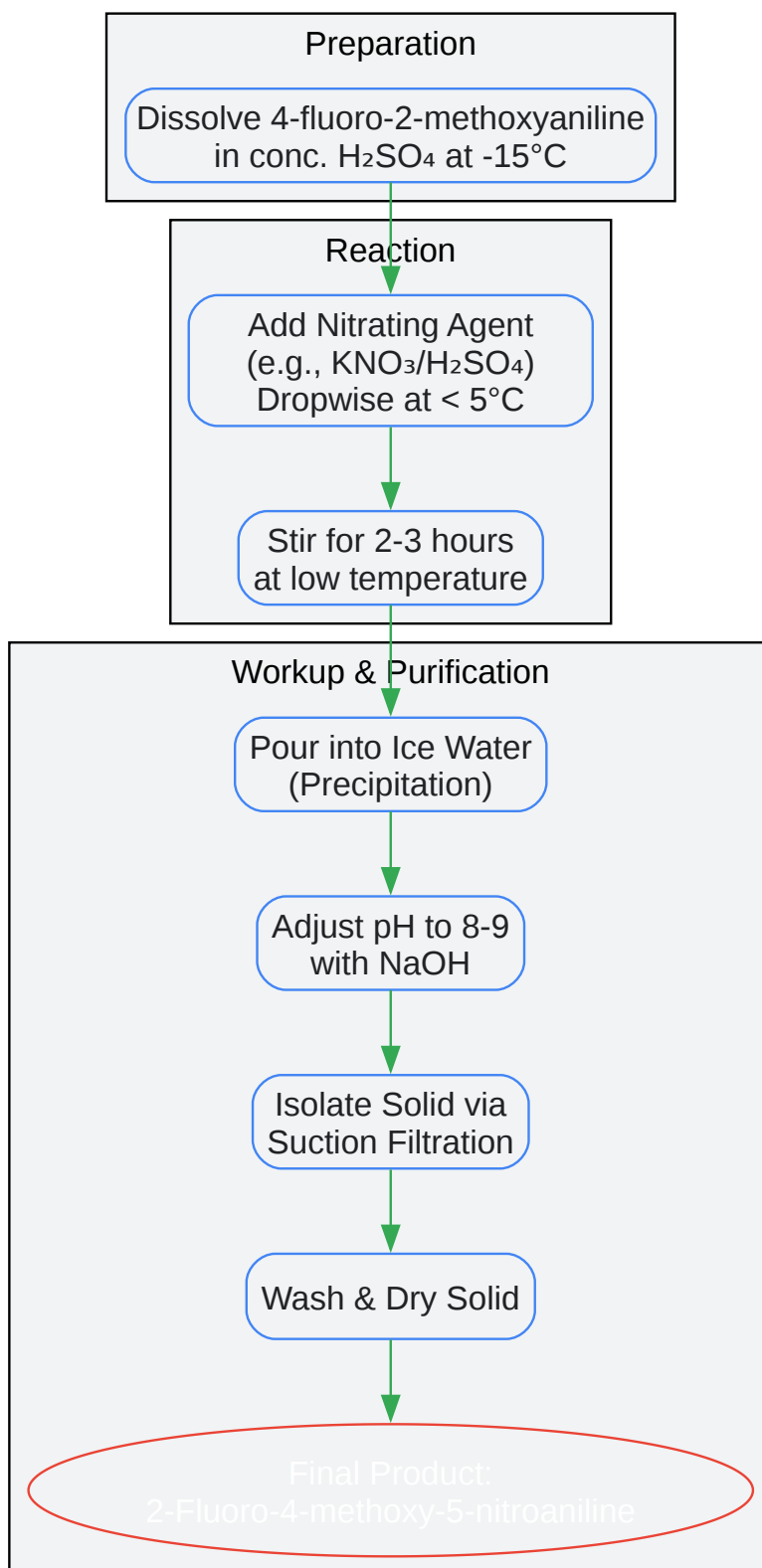
The most common synthesis route involves the regioselective nitration of a precursor. The choice of a strong acid medium and controlled low temperature is critical to prevent over-nitration and side-product formation.

Objective: To synthesize **2-fluoro-4-methoxy-5-nitroaniline** from 4-fluoro-2-methoxyaniline.

Methodology:[3][7][9][11]

- Vessel Preparation: Ensure a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel is set up in a fume hood.

- **Dissolution:** Dissolve the starting material, 4-fluoro-2-methoxyaniline, in concentrated sulfuric acid. This step is performed under cooling (e.g., an ice-salt bath at -15°C to 0°C) to dissipate the heat of solution and prepare for the exothermic nitration step.^{[3][9]} The acidic medium protonates the aniline, deactivating it slightly to control the reaction.
- **Nitration:** Slowly add a nitrating agent (e.g., potassium nitrate dissolved in concentrated sulfuric acid or fuming nitric acid) dropwise to the cooled solution.^{[3][7][11]} Maintaining a low temperature (0 - 5°C) is paramount to ensure the selective addition of a single nitro group at the desired position (ortho to the amino group and meta to the methoxy group).
- **Reaction Quenching:** After stirring for 2-3 hours, the reaction is carefully quenched by pouring the mixture into ice water.^{[3][9]} This precipitates the organic product, which is less soluble in the aqueous medium.
- **Neutralization & Isolation:** The pH of the aqueous slurry is adjusted to 8.0-9.0 using a base like sodium hydroxide (NaOH) or sodium bicarbonate to deprotonate the anilinium ion and fully precipitate the product.^{[7][9]} The resulting solid is isolated by suction filtration.
- **Purification:** The crude solid is washed with water and petroleum ether to remove residual acids and non-polar impurities.^{[11][12]} It is then dried under vacuum at 50 - 60°C to yield the final product.^{[11][12]}



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Figure 2: Workflow for the Synthesis of **2-Fluoro-4-methoxy-5-nitroaniline**.

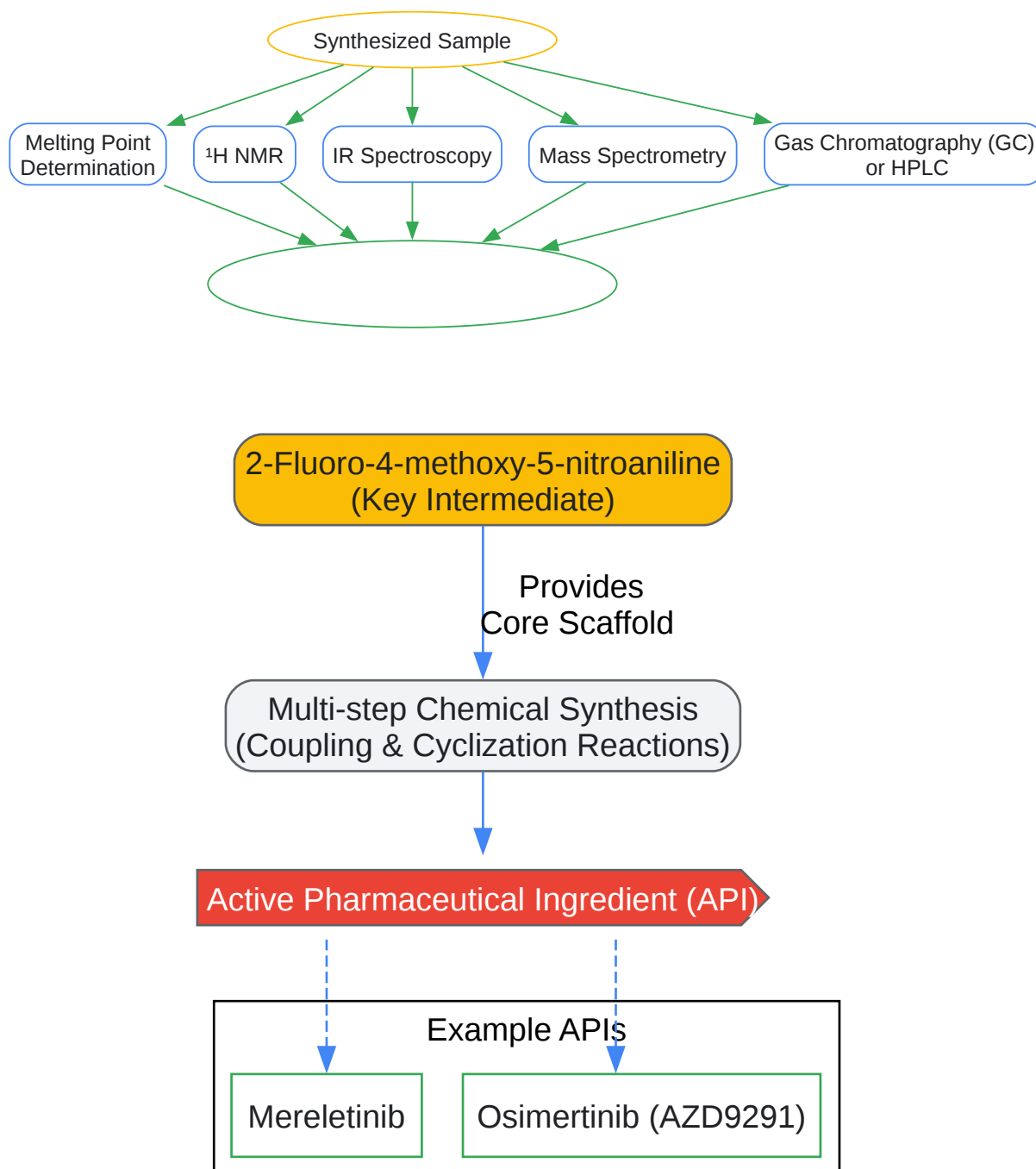
Quality Control & Characterization Protocol

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development.

Objective: To verify the structure and assess the purity of the synthesized **2-fluoro-4-methoxy-5-nitroaniline**.

Methodology:

- **Melting Point Determination:** A sharp melting point range close to the literature value (127-132°C) is a primary indicator of purity.^[6] A broad melting range suggests the presence of impurities. This is performed using a standard melting point apparatus.
- **Spectroscopic Analysis:**
 - **¹H NMR Spectroscopy:** The proton NMR spectrum is used to confirm the molecular structure. The number of signals, their chemical shifts, splitting patterns, and integration values should correspond to the expected protons on the aromatic ring, the methoxy group, and the amino group.^{[3][13]}
 - **Infrared (IR) Spectroscopy:** IR analysis is used to identify key functional groups. Characteristic peaks for N-H stretching (amino group), C-O stretching (methoxy group), and N-O stretching (nitro group) should be present.
 - **Mass Spectrometry (MS):** MS is used to confirm the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight (186.14 g/mol).^[5]
- **Chromatographic Purity (GC/HPLC):** Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to quantify the purity, typically aiming for >98%.^{[1][8]}



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